molecular formula C6H10FNO3 B13434110 Methyl 2-(2-fluoropropanoylamino)acetate

Methyl 2-(2-fluoropropanoylamino)acetate

Cat. No.: B13434110
M. Wt: 163.15 g/mol
InChI Key: APMRESWUYDYLQT-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluoropropanoylamino)acetate is a fluorinated ester derivative featuring a propanoylamino group substituted with a fluorine atom at the β-position. The compound’s structure includes:

  • A methyl ester backbone, providing hydrolytic stability and facilitating reactivity in esterification or transesterification reactions.
  • An amide linkage between the propanoyl and acetate groups, enabling hydrogen-bonding interactions that influence crystallinity and supramolecular assembly.

Properties

Molecular Formula

C6H10FNO3

Molecular Weight

163.15 g/mol

IUPAC Name

methyl 2-(2-fluoropropanoylamino)acetate

InChI

InChI=1S/C6H10FNO3/c1-4(7)6(10)8-3-5(9)11-2/h4H,3H2,1-2H3,(H,8,10)

InChI Key

APMRESWUYDYLQT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-fluoropropanoylamino)acetate typically involves the reaction of 2-fluoropropanoic acid with methyl glycinate. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. The reaction can be represented as follows:

2-fluoropropanoic acid+methyl glycinateMethyl 2-(2-fluoropropanoylamino)acetate+water\text{2-fluoropropanoic acid} + \text{methyl glycinate} \rightarrow \text{this compound} + \text{water} 2-fluoropropanoic acid+methyl glycinate→Methyl 2-(2-fluoropropanoylamino)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or other strong acids may be used to accelerate the esterification reaction. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluoropropanoylamino)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-fluoropropanoic acid and methyl glycinate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2-fluoropropanoic acid and methyl glycinate.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluoropropanoylamino)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-fluoropropanoylamino)acetate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ester and amide groups can undergo hydrolysis, releasing active intermediates that can interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between methyl 2-(2-fluoropropanoylamino)acetate and related esters from the evidence:

Compound Name Substituent/Functional Group Key Features
This compound 2-fluoropropanoylamino Fluorine (electron-withdrawing), amide H-bond donor/acceptor
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole, hydroxylphenyl Tetrazole ring (N-rich, metal-binding), intramolecular O–H⋯N H-bonds
Methyl 2-(4-cyanophenyl)-2-methylpropanoate 4-cyanophenyl, methyl Cyano (electron-withdrawing), steric hindrance from methyl group
Ethyl 2-(2-cyanophenyl)acetate 2-cyanophenyl Ortho-substituted cyano group, potential steric effects on reactivity

Key Observations :

  • Fluorine vs.
  • Amide vs. Tetrazole Linkages : The amide group in the target compound supports H-bonding similar to the tetrazole’s N–H interactions in . However, tetrazoles offer diverse metal-coordination modes, making them superior for constructing metal-organic frameworks .

Supramolecular and Crystallographic Behavior

  • Fluorine’s small size may reduce steric hindrance, promoting denser packing.
  • Compound : Exhibits intramolecular O–H⋯N H-bonds and offset π-π interactions between aromatic rings, creating dimeric assemblies .
  • Compounds: Cyano groups may engage in dipole-dipole interactions but lack strong H-bond donors, leading to less ordered crystalline phases .

Reactivity and Stability

  • Hydrolysis: The target’s fluorine atom may slow ester hydrolysis compared to cyano-substituted esters (), where electron-withdrawing cyano groups activate the ester carbonyl.
  • Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability than hydroxyl- or cyano-substituted analogs due to strong C–F bonds.

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